3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with methoxyphenoxy and methoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 4-chloromethylcoumarin under basic conditions to form the intermediate 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl chloride. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of chroman derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate
- 3-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-27-16-5-3-15(4-6-16)24(26)31-19-11-12-20-21(13-19)29-14-22(23(20)25)30-18-9-7-17(28-2)8-10-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLWBPZOVTIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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